5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a trifluoromethyl-substituted phenyl group attached to the nitrogen atom of the benzamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced at the 2nd position through a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the benzamide by reacting the brominated and methoxylated benzene derivative with 2-(trifluoromethyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features allow for the creation of diverse derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the specific structural modifications of its derivatives. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
- 5-bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide
- 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide
- 5-bromo-2-methoxy-N-(2-chlorophenyl)benzamide
Comparison: Compared to similar compounds, 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable scaffold for the development of new therapeutic agents and industrial materials.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO2/c1-22-13-7-6-9(16)8-10(13)14(21)20-12-5-3-2-4-11(12)15(17,18)19/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULKCKAJLHZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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